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Methyl 2-mercapto-5-nitrobenzoate

Cat. No.: B13555162
M. Wt: 213.21 g/mol
InChI Key: IBMLRKDDAWIVNO-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoates in Organic Synthesis

Substituted benzoates, esters of benzoic acid, are fundamental building blocks and intermediates in a vast array of chemical transformations. The benzene (B151609) ring can undergo electrophilic and nucleophilic aromatic substitution reactions, while the ester functionality provides a handle for hydrolysis, transesterification, and reduction, among other reactions. nih.gov The presence of various substituents on the aromatic ring dramatically influences the reactivity of the molecule, allowing for fine-tuning of its electronic and steric properties. For instance, electron-withdrawing groups, such as the nitro group present in Methyl 2-mercapto-5-nitrobenzoate, deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. google.com

Benzoate (B1203000) derivatives are key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnih.gov For example, methyl benzoate is a precursor in the production of other chemicals and is used in the fragrance industry. nih.gov The strategic placement of functional groups on the benzoate scaffold is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

Overview of Sulfur- and Nitrogen-Containing Aromatic Compounds in Chemical Disciplines

Aromatic compounds containing sulfur and nitrogen atoms are ubiquitous and play critical roles across numerous scientific disciplines.

Sulfur-Containing Aromatic Compounds: Organosulfur compounds, particularly aromatic thiols (thiophenols) and their derivatives, are vital in medicinal chemistry, materials science, and industrial processes. chemicalbook.comnih.gov The thiol group is a versatile functional handle, capable of acting as a nucleophile, undergoing oxidation to form disulfides, and coordinating to metal surfaces. uni.lunih.gov This reactivity is famously exploited in biochemistry, where cysteine residues in proteins are crucial for structure and function. bldpharm.com In materials science, aromatic thiols are widely used to form self-assembled monolayers on gold surfaces, a foundational technique in nanotechnology.

Nitrogen-Containing Aromatic Compounds: The introduction of a nitrogen atom, often within a nitro group, into an aromatic ring profoundly alters its chemical properties and opens up diverse applications. wikipedia.org Nitroaromatic compounds are key intermediates in the synthesis of amines, which are themselves precursors to a vast range of dyes, pharmaceuticals, and polymers. google.comsigmaaldrich.com The strong electron-withdrawing nature of the nitro group is exploited in the creation of energetic materials and in modifying the electronic properties of organic semiconductors and nonlinear optical materials. sigmaaldrich.comchemicalbook.com More than 75% of FDA-approved drugs contain nitrogen-based heterocycles, highlighting the importance of nitrogen functional groups in imparting desired pharmacological properties.

Historical Development and Evolution of Research on Related Thiol and Nitro-Substituted Aromatic Systems

The scientific journey toward understanding compounds like this compound is built upon more than a century of research into simpler, related molecules.

The study of nitroaromatic compounds began in the 19th century and developed in parallel with organic chemistry itself. sigmaaldrich.com The nitration of benzene was one of the earliest and most studied electrophilic aromatic substitution reactions, with initial work focusing on producing materials for dyes and explosives. sigmaaldrich.comsigmaaldrich.com The synthesis of m-Nitrobenzoic acid, for instance, was well-established through the nitration of benzoic acid or its methyl ester, followed by hydrolysis. orgsyn.orgresearchgate.net

The chemistry of aromatic thiols also has a rich history. Thiosalicylic acid (2-mercaptobenzoic acid), a close relative of the core structure of the title compound, has been a key starting material for the synthesis of thioindigo (B1682309) dyes and various pharmaceuticals, including the antiseptic thiomersal. wikipedia.orgkoreascience.krsrlchem.com

A pivotal moment in the history of related compounds was the development of 5,5'-dithiobis(2-nitrobenzoic acid) , commonly known as DTNB or Ellman's Reagent, in 1959. sigmaaldrich.com This disulfide is synthesized from the corresponding thiol, 5-mercapto-2-nitrobenzoic acid. Ellman's Reagent became an indispensable tool in biochemistry for quantifying free thiol groups in proteins and other biological samples. sigmaaldrich.comscbt.comprepchem.com The reaction releases a yellow-colored anion, 2-nitro-5-thiobenzoate, which can be easily measured spectrophotometrically. sigmaaldrich.com This development underscored the practical utility of combining nitro and thiol functionalities on a benzoic acid scaffold. The synthesis of the ester, this compound, would be a logical extension of this well-established chemistry.

Current Research Gaps and Future Directions in the Study of this compound

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and application. While the chemistry of its constituent parts is well-understood, the molecule as a whole remains largely unexplored in the scientific literature. This presents a clear opportunity for future research.

Plausible Synthesis and Characterization: A straightforward synthesis would involve the esterification of its parent carboxylic acid, 5-mercapto-2-nitrobenzoic acid, which is accessible from the reduction of Ellman's Reagent. A thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide foundational data currently missing from the literature.

Potential Applications: Future research could explore several promising avenues:

Synthetic Intermediate: The molecule possesses three distinct functional groups (thiol, nitro, ester) that can be selectively manipulated. The thiol could be alkylated or oxidized, the nitro group reduced to an amine, and the ester hydrolyzed or converted to an amide. This makes it a potentially versatile platform for constructing more complex molecules, such as pharmaceutical scaffolds or ligands for catalysis.

Materials Science: Like other aromatic thiols, it could be investigated for its ability to form self-assembled monolayers on metal surfaces. The presence of the nitro and ester groups would functionalize the surface, potentially altering its electronic properties, wettability, or providing sites for further chemical modification.

Biochemical Probes: Building on the legacy of Ellman's Reagent, the methyl ester could be explored as a more membrane-permeable version of the parent acid for probing cellular redox environments. Its potential reactivity with biological thiols could be harnessed for developing new sensors or assays.

The table below outlines the key reactive sites and their potential for further chemical exploration.

Functional GroupPositionPotential Reactions
Thiol (-SH)2S-Alkylation, S-Acylation, Oxidation (to disulfide), Metal Coordination
Nitro (-NO₂)5Reduction (to amine), Nucleophilic Aromatic Substitution (if activated)
Methyl Ester (-COOCH₃)1Hydrolysis (to carboxylic acid), Aminolysis (to amide), Reduction (to alcohol)

The physical properties of this compound can be estimated by comparing them to its precursors and isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)
5-Mercapto-2-nitrobenzoic acidC₇H₅NO₄S199.18Solid
Methyl 2-nitrobenzoateC₈H₇NO₄181.15Solid
Methyl 2-chloro-5-nitrobenzoateC₈H₆ClNO₄215.59Solid
This compound C₈H₇NO₄S 213.21 (Predicted) Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4S B13555162 Methyl 2-mercapto-5-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 5-nitro-2-sulfanylbenzoate

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)6-4-5(9(11)12)2-3-7(6)14/h2-4,14H,1H3

InChI Key

IBMLRKDDAWIVNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Mercapto 5 Nitrobenzoate

De Novo Synthesis Strategies

De novo synthesis of Methyl 2-mercapto-5-nitrobenzoate involves constructing the molecule from basic precursors. These strategies are centered around forming the substituted benzene (B151609) ring with the required functional groups in the correct orientation.

Approaches Involving Aromatic Substitution Reactions

A primary route to synthesizing the core structure of this compound involves electrophilic and nucleophilic aromatic substitution reactions on a benzene ring. A common starting material for this approach is o-chlorobenzoic acid. google.comprepchem.com

The key steps typically involve:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring.

Thiolation: The introduction of a mercapto group (-SH) or a precursor.

Esterification: The conversion of the carboxylic acid group (-COOH) to a methyl ester (-COOCH₃).

Nitration of o-chlorobenzoic acid is a well-established procedure. It is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (below 0°C) to control the reaction and prevent the formation of unwanted by-products. prepchem.com This reaction yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. google.com The desired 2-chloro-5-nitrobenzoic acid can then be isolated and purified. prepchem.compatsnap.com

Reaction Conditions for Nitration of o-Chlorobenzoic AcidReactantReagentsTemperatureReaction TimeProductYieldReferenceo-Chlorobenzoic AcidConc. HNO₃, Conc. H₂SO₄<0°C1 hour addition, then 10-12 hours at RT2-Chloro-5-nitrobenzoic acid~92% prepchem.com

Methods Incorporating Thiol and Nitro Group Introduction

Following the successful nitration to form 2-chloro-5-nitrobenzoic acid, the next crucial step is the introduction of the thiol group. This is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by a sulfur-containing nucleophile.

A common method involves reacting 2-chloro-5-nitrobenzoic acid with sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The electron-withdrawing nature of the nitro group and the carboxylic acid group activates the chlorine atom at the 2-position for nucleophilic attack. This reaction directly replaces the chloro group with a thiol group, forming 2-mercapto-5-nitrobenzoic acid.

Esterification Techniques for Carboxylic Acid Precursors

The final step in this de novo synthesis is the esterification of the carboxylic acid group of 2-mercapto-5-nitrobenzoic acid. The most common method for this transformation is the Fischer esterification. cerritos.edumasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive it towards the formation of the methyl ester, excess methanol is used, and often, water is removed as it is formed. libretexts.org Microwave-assisted Fischer esterification has also been shown to be an effective method for converting substituted nitrobenzoic acids to their corresponding esters, sometimes offering improved yields and shorter reaction times. usm.my

Alternatively, the esterification can be performed on the intermediate, 2-chloro-5-nitrobenzoic acid, to form Methyl 2-chloro-5-nitrobenzoate first. ontosight.ai This can then be followed by the nucleophilic substitution with a sulfide source to yield the final product. The synthesis of Methyl 2-chloro-5-nitrobenzoate is typically achieved through the esterification of 2-chloro-5-nitrobenzoic acid with methanol, using a catalyst like sulfuric acid. ontosight.ai

General Conditions for Fischer EsterificationSubstrateAlcoholCatalystKey ConditionsProductReferenceCarboxylic Acid (e.g., 2-mercapto-5-nitrobenzoic acid)Methanol (in excess)H₂SO₄ or TsOHHeating/Reflux, removal of waterMethyl Ester (e.g., this compound) masterorganicchemistry.comlibretexts.org4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave irradiation at 130-150°CEthyl 4-fluoro-3-nitrobenzoate usm.my

Functional Group Interconversion Routes to this compound

Functional group interconversion provides alternative pathways to the target compound by modifying a closely related precursor molecule.

Reduction of Disulfide Analogues to the Thiol Moiety

An important alternative route involves the synthesis and subsequent reduction of the corresponding disulfide, bis(2-(methoxycarbonyl)-4-nitrophenyl) disulfide. Disulfide bonds can be readily cleaved to form two thiol groups using various reducing agents. smolecule.com

The synthesis of the disulfide precursor can be achieved by the oxidation of the thiol, 2-mercapto-5-nitrobenzoic acid, followed by esterification, or by starting with a precursor like p-nitrochlorobenzene and reacting it with a sulfur source. smolecule.com

Once the disulfide, such as bis(4-nitrophenyl) disulfide, is obtained, it can be reduced to the corresponding thiol. smolecule.com Common and effective reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Dithiothreitol (DTT) smolecule.com

Tris(2-carboxyethyl)phosphine (TCEP) smolecule.com

The reduction reaction cleaves the S-S bond, and upon workup, yields two equivalents of the desired thiol, in this case, this compound. This method is often clean and high-yielding.

Selective Nitro Group Transformations

While direct nitration is common, it is theoretically possible to form the nitro group through the oxidation of an amino group. This approach would start with a precursor like Methyl 2-mercapto-5-aminobenzoate. The amino group (-NH₂) can be oxidized to a nitro group (-NO₂) using powerful oxidizing agents.

Common reagents for the oxidation of aromatic amines to nitro compounds include:

Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide.

Oxone® (potassium peroxymonosulfate) in combination with a suitable catalyst.

This route is less common than direct nitration due to the often harsh conditions required for the oxidation and the potential for side reactions, especially with the sensitive thiol group present. The thiol group would likely need to be protected before the oxidation and deprotected afterward, adding complexity to the synthesis.

Table of Compounds

List of Chemical CompoundsCompound NameChemical FormulaRole in SynthesisMethyl 2-mercapto-5-nitrobenzoateC₈H₇NO₄STarget Producto-Chlorobenzoic acidC₇H₅ClO₂Starting Material2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄Intermediate2-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄Isomeric By-product2-Mercapto-5-nitrobenzoic acidC₇H₅NO₄SIntermediate/PrecursorMethyl 2-chloro-5-nitrobenzoateC₈H₆ClNO₄Intermediatebis(2-(Methoxycarbonyl)-4-nitrophenyl) disulfideC₁₆H₁₂N₂O₈S₂Disulfide Precursorbis(4-Nitrophenyl) disulfideC₁₂H₈N₂O₄S₂Analogous DisulfideMethyl 2-mercapto-5-aminobenzoateC₈H₉NO₂SHypothetical PrecursorNitric AcidHNO₃ReagentSulfuric AcidH₂SO₄Reagent/CatalystMethanolCH₄OReagent/SolventSodium SulfideNa₂SReagentSodium BorohydrideNaBH₄ReagentDithiothreitol (DTT)C₄H₁₀O₂S₂ReagentTris(2-carboxyethyl)phosphine (TCEP)C₉H₁₅O₆PReagentTrifluoroperacetic acidC₂HF₃O₃ReagentOxone®KHSO₅Reagent

Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in catalysis have provided powerful tools for synthesizing complex molecules like this compound with higher efficiency and selectivity. These approaches, rooted in transition metal catalysis, organocatalysis, and green chemistry principles, offer significant advantages over traditional methods.

Transition metal catalysis, particularly using palladium, offers a robust platform for the formation of carbon-heteroatom bonds, which is central to the synthesis of thiosalicylate derivatives. While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous reactions provide a clear blueprint for a plausible synthetic route. This would typically involve the palladium-catalyzed thiolation of a suitable precursor, such as a halo-nitrobenzoate, with a sulfur source.

Palladium(II) complexes, often stabilized by ligands like proline or N-heterocyclic carbenes (NHCs), are known to be catalytically active for various coupling reactions. beilstein-journals.orgresearchgate.net For instance, the synthesis of palladium(II) complexes bearing pyrimidine-functionalized NHC ligands facilitates cross-coupling reactions, which could be adapted for C-S bond formation. beilstein-journals.org The general mechanism involves the coordination of the metal catalyst to the reactants, followed by a series of steps including oxidative addition, transmetalation, and reductive elimination to form the final product and regenerate the catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Reactions

Catalyst System Ligand Type Typical Reaction Potential Application
Palladium(II) Acetate Proline/Proline Homologs Oxidative Coupling C-S bond formation on aromatic ring researchgate.net
[(COD)Pd(CH₃)Cl] Pyrimidine-NHC Cross-Coupling Thiolation of a halo-nitrobenzoate precursor beilstein-journals.org
Palladium(II) Catalyst Phosphine Ligands C-H Oxidation Direct functionalization of a nitrobenzoate precursor

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. For the synthesis of this compound, organocatalysis is particularly relevant for the esterification of the 2-mercapto-5-nitrobenzoic acid precursor.

N-Heterocyclic Carbenes (NHCs) are a versatile class of organocatalysts known to promote esterification and transesterification reactions. nih.gov The catalytic cycle typically begins with the NHC attacking the carboxylic acid, forming a reactive acyl-azolium intermediate. This intermediate is highly electrophilic and readily reacts with an alcohol, such as methanol, to yield the desired ester and regenerate the NHC catalyst. nih.govchimicatechnoacta.ru Other organocatalytic systems, such as 4-dimethylaminopyridine (B28879) (DMAP) and Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA), have also proven effective for promoting esterifications under mild conditions. organic-chemistry.org

Table 2: Comparison of Organocatalysts for Esterification

Organocatalyst Catalyst Type Reaction Conditions Key Advantage
N-Heterocyclic Carbene (NHC) Carbene Base, Ambient Temp. High efficiency for transesterification of benzoates. nih.gov
4-Dimethylaminopyridine (DMAP) Amine Solvent-free, with acid anhydrides 0.05-2 mol% loading, catalyst is recyclable. organic-chemistry.org
Brønsted Acid (e.g., DBSA) Acid In water or toluene Enables dehydrative esterification without water removal. organic-chemistry.org
Phosphoric Acid Derivative Acid Toluene, 100 °C Promotes esterification of equimolar reagents. organic-chemistry.org

Adherence to the principles of green chemistry is a major focus of modern chemical synthesis, aiming to reduce waste and eliminate the use of hazardous substances. unibo.it For the synthesis of this compound, this primarily involves developing solvent-free or environmentally benign protocols for the esterification step.

Several innovative methods achieve this goal:

Heterogeneous Catalysis : Using solid-supported catalysts allows for easy separation and recycling, minimizing waste. Supported iron oxide nanoparticles and Lewis acids like zinc chloride on a silica (B1680970) gel support have been used for the efficient solvent-free esterification of various carboxylic acids. researchgate.netmdpi.com

Mechanochemistry : This technique uses mechanical force, such as high-speed ball-milling, to drive reactions in the absence of a solvent. Esterifications have been successfully performed at room temperature by milling a carboxylic acid and an alcohol with reagents like I₂/KH₂PO₂. nih.gov This method is rapid, energy-efficient, and avoids the use of toxic solvents. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates, often under solvent-free conditions. wjpmr.com The nitration of phenols, a related transformation, has been achieved in minutes using microwaves, showcasing the potential of this technology for precursor synthesis. wjpmr.com

Neat Reaction Conditions : Some catalysts, such as N-bromosuccinimide (NBS), are so effective that they can promote the direct esterification of aryl acids under neat (solventless) conditions with high yields. nih.gov

Table 3: Overview of Green Esterification Protocols

Method Catalyst/Reagent Conditions Yield Range Reference
Heterogeneous Catalysis FeNP@SBA-15 Solvent-free, 100 °C 88-99% mdpi.com
Mechanochemistry I₂ / KH₂PO₂ Solvent-free, Ball-milling, 20 min 45-91% nih.gov
Neat Reaction N-Bromosuccinimide (NBS) Solvent-free, 80 °C Up to 100% nih.gov
Heterogeneous Catalysis SiO₂ / ZnCl₂ Solvent-free, 60-70 °C >50% researchgate.net

Optimization and Scale-Up Considerations for Efficient Synthesis

Transitioning a synthetic protocol from a laboratory bench to industrial production is a complex process that requires rigorous optimization and risk assessment. pharmafeatures.comarborpharmchem.com For the synthesis of an active pharmaceutical ingredient (API) intermediate like this compound, ensuring process safety, consistency, and cost-effectiveness is paramount. pharmafeatures.comnih.gov

Key factors that must be considered during scale-up include:

Reaction Kinetics and Thermodynamics : Nitration reactions are typically highly exothermic. nih.gov In large reactors, inefficient heat dissipation can lead to temperature gradients, the formation of byproducts, and potential safety hazards. pharmafeatures.comlabmanager.com Therefore, reaction conditions such as temperature, pressure, and reagent addition rates must be carefully controlled. numberanalytics.comnumberanalytics.com

Mass Transfer : Inadequate mixing in large vessels can lead to localized concentration differences, resulting in incomplete reactions and a change in the product's impurity profile. arborpharmchem.com The physical properties of raw materials, such as particle size, can also impact reaction consistency. arborpharmchem.com

Process Simplification : To improve efficiency and reduce waste, steps such as solvent-intensive washings should be minimized. The development of a continuous-flow nitration process for o-xylene, for example, led to a significant reduction in phenolic impurities, thereby eliminating the need for an alkaline wash step and reducing wastewater. nih.gov

Continuous Flow Technology : For hazardous reactions like nitration, switching from traditional batch reactors to continuous-flow systems offers significant advantages in safety and efficiency. Microreactors provide superior heat and mass transfer, allow for precise control over reaction parameters, and minimize the volume of hazardous material present at any given time, leading to higher yields and purity. nih.gov

Regulatory Compliance : Any changes to the synthesis of a pharmaceutical intermediate must be carefully evaluated and documented to comply with regulatory standards, such as the FDA's Postapproval Changes (BACPAC) guidance. fda.gov The impact of process modifications on the impurity profile of the final intermediate is of critical importance. fda.gov

Optimizing the synthesis of this compound would involve a detailed study of each step, from the initial nitration to the final esterification, to ensure the process is safe, reproducible, and economically viable on an industrial scale.

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 Mercapto 5 Nitrobenzoate

Reactivity at the Mercapto (-SH) Group

The thiol functionality is a prominent feature of Methyl 2-mercapto-5-nitrobenzoate, exhibiting a range of characteristic reactions.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiol with a disulfide bond (R-S-S-R') to form a new disulfide and a new thiol. This reaction proceeds via a thiolate anion (RS⁻) acting as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in an Sₙ2-type displacement. nih.govresearchgate.net The rate and equilibrium of this exchange are influenced by the pKa of the thiols involved and the stability of the resulting disulfide. harvard.edu For instance, the reaction of this compound with a disulfide like oxidized glutathione (B108866) (GSSG) would result in the formation of a mixed disulfide and glutathione (GSH). harvard.edu The kinetics of such reactions can be monitored spectrophotometrically, often using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)), where the release of the chromophoric thiolate allows for quantitative analysis. nih.gov

Nucleophilic Additions and Substitutions Involving the Thiol

The thiol group in this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. It can participate in various nucleophilic addition and substitution reactions. For example, it can undergo Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, it can react with alkyl halides in nucleophilic substitution reactions to form thioethers. The reactivity in these cases is dependent on the reaction conditions, such as the choice of base to deprotonate the thiol and the nature of the electrophile.

Oxidative Transformations of the Sulfhydryl Functionality

The sulfhydryl group of this compound is susceptible to oxidation, leading to various sulfur-containing functional groups. Mild oxidation can lead to the formation of a disulfide, dimerizing the molecule. Stronger oxidizing agents can further oxidize the sulfur to sulfenic, sulfinic, or sulfonic acids. The reaction of thiols with di-iodine, for instance, typically results in the formation of disulfides. researchgate.net However, the specific outcome can be influenced by the presence of other reagents and the electronic properties of the thiol. researchgate.net

Thiol-Ene Chemistry and Click Reactions

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, falling under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.orgscinito.airsc.org This reaction involves the addition of a thiol across a double bond (an ene) and can be initiated either by radical initiators (light or heat) or by a base/nucleophile catalyst. wikipedia.orgscinito.ai The radical-mediated pathway proceeds via an anti-Markovnikov addition of a thiyl radical to the alkene. wikipedia.org This chemistry allows for the functionalization of materials, such as porous polymer monoliths, by grafting thiol-containing molecules onto surfaces with alkene functionalities. nih.gov For example, this compound could be "clicked" onto a polymer containing methacrylate (B99206) groups. nih.gov

Reactivity at the Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed.

Selective Reduction to Amine Derivatives

A key transformation of the nitro group in aromatic compounds is its reduction to a primary amine (-NH₂). jsynthchem.commasterorganicchemistry.com This conversion is significant as it changes the electronic properties of the substituent from strongly deactivating and meta-directing to strongly activating and ortho-, para-directing. masterorganicchemistry.com Various methods can achieve this selective reduction in the presence of other functional groups.

Commonly used reagents include metals like zinc or magnesium in the presence of a hydrogen donor such as hydrazine (B178648) glyoxylate. niscpr.res.in This system has been shown to be effective for the selective and rapid reduction of aromatic nitro compounds at room temperature, yielding the corresponding amines in good yields without affecting other reducible groups like esters. niscpr.res.in Another effective system involves the use of sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄. jsynthchem.com While sodium borohydride alone is generally not strong enough to reduce a nitro group, the addition of the nickel catalyst enhances its reducing power. jsynthchem.com Catalytic hydrogenation using catalysts like palladium, platinum, or nickel on a support is also a widely used method. masterorganicchemistry.com Additionally, nickel-catalyzed hydrosilylation has been shown to be an excellent method for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions. rsc.org

The enzymatic reduction of nitroaromatic compounds is also a known transformation, often proceeding through a hydroxylamino intermediate. nih.gov Oxygen-insensitive nitroreductases can catalyze the reduction of nitro groups to hydroxylamines, which can then be further transformed. nih.gov

Role of Nitro Group as an Electron-Withdrawing Moiety in Aromatic Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring to which it is attached. This electron-withdrawing effect occurs through both inductive and resonance mechanisms. The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene (B151609) ring through the sigma bonds (inductive effect). More significantly, the nitro group deactivates the ring towards electrophilic aromatic substitution via resonance, by delocalizing the ring's pi electrons onto the oxygen atoms of the nitro group.

This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation on a nitro-substituted benzene ring require harsher conditions compared to unsubstituted benzene. libretexts.org Furthermore, the electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that the positive charge is delocalized to the ortho and para positions relative to the nitro group, making these positions energetically unfavorable for attack. The meta position is less deactivated than the ortho and para positions, and thus substitution occurs preferentially at this site. In the context of this compound, the nitro group at position 5 deactivates the entire ring, particularly positions 2, 4, and 6.

The strong electron-withdrawing capacity of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at an ortho or para position. mdpi.com This reaction pathway involves the attack of a nucleophile on the electron-deficient ring, forming a stable intermediate (a Meisenheimer complex) where the negative charge is stabilized by the nitro group, before the expulsion of the leaving group.

Nitration Studies on Related Aromatic Esters

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.org When nitrating an aromatic ester like methyl benzoate (B1203000), the ester group (-COOCH3) acts as a deactivating, meta-directing group. orgsyn.org Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. orgsyn.org

In the case of this compound, the aromatic ring already possesses three substituents with competing directing effects:

-SH (mercapto) at C2: An activating, ortho, para-directing group.

-NO2 (nitro) at C5: A deactivating, meta-directing group.

-COOCH3 (methyl ester) at C1: A deactivating, meta-directing group.

The powerful activating and ortho, para-directing influence of the mercapto group would likely dominate the substitution pattern. The positions ortho (C3) and para (C6) to the mercapto group are the most activated. However, the existing nitro and ester groups strongly deactivate the ring, making further nitration challenging. The nitro group at C5 will direct incoming electrophiles to positions 1 and 3. The ester group at C1 will direct to positions 3 and 5. Considering these combined effects, the most likely position for further electrophilic attack, such as nitration, would be at C3, which is ortho to the activating mercapto group and meta to both the deactivating nitro and ester groups.

A new and more environmentally friendly nitration process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed using a mixture of nitric acid and acetic anhydride (B1165640) on methyl 3-methylbenzoate, highlighting the ongoing research into nitration methodologies. researchgate.net

Reactant Nitrating Agent Major Product(s) Reference
Methyl benzoateConc. HNO3 / Conc. H2SO4Methyl 3-nitrobenzoate orgsyn.org
Methylbenzene (Toluene)Conc. HNO3 / Conc. H2SO42-Nitromethylbenzene, 4-Nitromethylbenzene libretexts.org
Methyl 3-methylbenzoateHNO3 / Ac2O5-Methyl-2-nitrobenzoic acid researchgate.net

Transformations Involving the Methyl Ester (-COOCH3) Moiety

The methyl ester group is a key functional handle for various chemical transformations.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-mercapto-5-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, also known as saponification, is a common method. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is effectively irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. A similar procedure is used for the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, which yields the corresponding carboxylic acid in high yield after refluxing with sodium hydroxide in a methanol (B129727)/water mixture, followed by acidification with hydrochloric acid. chemspider.com The synthesis of the related 5-mercapto-2-nitrobenzoic acid has also been reported. prepchem.com

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the new alcohol or by removing the methanol that is formed during the reaction. This process allows for the synthesis of a variety of other esters of 2-mercapto-5-nitrobenzoic acid, which could be useful for modifying the compound's physical properties or for subsequent synthetic steps.

The reduction of the methyl ester group in this compound to a primary alcohol (2-hydroxymethyl-4-nitrothiophenol) or an aldehyde (2-formyl-4-nitrothiophenol) presents a challenge due to the presence of the easily reducible nitro group.

Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the ester and the nitro group. Therefore, selective reduction methods are required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), are known to selectively reduce carboxylic acids and esters in the presence of nitro groups. researchgate.net Another approach involves the use of sodium borohydride (NaBH4), which is generally not strong enough to reduce esters. However, its reactivity can be enhanced by certain additives or by performing the reaction in specific solvents. For instance, NaBH4 in combination with methanol can reduce esters. researchgate.net It has been suggested that converting the carboxylic acid to a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride, can selectively yield the alcohol while leaving the nitro group intact. researchgate.net

The partial reduction of the ester to an aldehyde can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the reaction conditions is crucial to prevent over-reduction to the primary alcohol.

Transformation Reagents Product Considerations
HydrolysisNaOH(aq), then H3O+2-mercapto-5-nitrobenzoic acidIrreversible saponification. chemspider.com
TransesterificationR'-OH, H+ or -OR'2-mercapto-5-nitrobenzoate ester of R'-OHEquilibrium process.
Reduction to AlcoholBH3·THF(2-mercapto-5-nitrophenyl)methanolSelective for ester over nitro group. researchgate.net
Reduction to AldehydeDIBAL-H (low temp.)2-mercapto-5-nitrobenzaldehydeRequires careful temperature control.

Aromatic Ring Functionalization and Substitution Patterns

The functionalization of the aromatic ring of this compound through electrophilic substitution is governed by the combined directing effects of its three substituents.

As previously discussed, the mercapto group (-SH) is an ortho, para-director and an activator, while the methyl ester (-COOCH3) and nitro (-NO2) groups are meta-directors and deactivators. The positions on the ring can be analyzed as follows:

Position 3: Ortho to the activating -SH group and meta to both deactivating -COOCH3 and -NO2 groups. This is the most likely site for electrophilic attack.

Position 4: Ortho to the deactivating -NO2 group and meta to the activating -SH group. This position is strongly deactivated.

Position 6: Para to the activating -SH group but ortho to the deactivating -COOCH3 group. This position is also a potential site for substitution, though likely less favored than position 3 due to steric hindrance from the adjacent ester group.

Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur predominantly at the C3 position.

Due to the presence of the strongly electron-withdrawing nitro group, the aromatic ring is also susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group were present at a position ortho or para to the nitro group. In the parent molecule, there are no conventional leaving groups like halogens. However, under specific conditions, other groups could potentially be displaced by strong nucleophiles.

Regioselective Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity of such reactions on a polysubstituted benzene ring, such as in this compound, is determined by the cumulative directing effects of the existing substituents.

The three substituents on the benzene ring exert competing influences. The mercapto (-SH) group is an activating, ortho, para-director. masterorganicchemistry.comyoutube.com Its activating nature stems from the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. Conversely, the nitro (-NO₂) group is a strongly deactivating, meta-director. masterorganicchemistry.comyoutube.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, destabilizes the arenium ion intermediate, particularly when the attack is at the ortho or para positions. Similarly, the methyl ester (-COOCH₃) group is also a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. masterorganicchemistry.com

The positions open for substitution on the this compound ring are C3, C4, and C6. The directing effects of the individual substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-SH (Mercapto)C2Activating, Electron-donating (Resonance)ortho, para-director (to C3, C6)
-NO₂ (Nitro)C5Deactivating, Electron-withdrawing (Inductive & Resonance)meta-director (to C3)
-COOCH₃ (Methyl Ester)C1Deactivating, Electron-withdrawing (Inductive & Resonance)meta-director (to C3, C5 - C5 is blocked)

Based on this analysis, the C3 position is the most likely site for electrophilic attack. This is because it is ortho to the activating mercapto group and meta to both deactivating nitro and methyl ester groups. The directing effects of all three substituents converge to favor this position. The C6 position is para to the activating mercapto group but ortho to the deactivating nitro group, making it less favorable than C3. The C4 position is meta to the mercapto group and ortho to the nitro group, rendering it the most deactivated position. Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly the 3-substituted product. However, it is important to note that the mercapto group is susceptible to oxidation under certain electrophilic aromatic substitution conditions, which can complicate the reaction outcome.

Nucleophilic Aromatic Substitution Enabled by Nitro Group

While aromatic rings are generally electron-rich and thus unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). The nitro group in this compound is a powerful activating group for such reactions. libretexts.orgnih.gov

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate and lowers the activation energy for its formation. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring.

For nucleophilic aromatic substitution to occur on a derivative of this compound, one of the existing groups or a newly introduced group would need to function as a leaving group. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the position of the activating nitro group relative to it. The nitro group exerts its strongest activating effect when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. libretexts.org

In the context of transformations involving this compound, if a good leaving group (e.g., a halide) were present at the C2 or C4 positions, the para or ortho nitro group at C5 would strongly activate the ring towards nucleophilic attack. For instance, in a hypothetical derivative like Methyl 2-chloro-5-nitrobenzoate, the chlorine atom would be readily displaced by a variety of nucleophiles.

The table below illustrates the activating effect of a nitro group in a generalized SNAr reaction.

Position of Nitro Group Relative to Leaving Group (X)Stabilization of Meisenheimer ComplexReaction Rate
orthoStrong (Direct resonance delocalization of negative charge)Fast
paraStrong (Direct resonance delocalization of negative charge)Fast
metaWeak (No direct resonance delocalization)Slow

The mercapto group itself can also participate in reactions that lead to heterocyclic systems. For example, intramolecular nucleophilic attack of the sulfur atom onto an adjacent electrophilic center, potentially formed after modification of the ester or nitro group, could lead to the formation of benzothiazine or related heterocyclic structures. The presence of the activating nitro group can be synthetically exploited to introduce other functionalities that subsequently undergo cyclization reactions. elsevierpure.com

Derivatization and Structural Modification of Methyl 2 Mercapto 5 Nitrobenzoate for Enhanced Reactivity Studies

Synthesis of Analogues with Modified Ester Groups

The ester functionality of Methyl 2-mercapto-5-nitrobenzoate can be readily modified through processes such as transesterification or by direct esterification of the parent carboxylic acid, 2-mercapto-5-nitrobenzoic acid. These methods allow for the introduction of a variety of alkyl or aryl groups, thereby altering the steric bulk and electronic nature of the ester moiety.

Transesterification: This process involves the reaction of this compound with an excess of a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. masterorganicchemistry.com While acid-catalyzed transesterification follows a protonation-addition-elimination pathway, base-catalyzed methods proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com For instance, reacting the methyl ester with ethanol under acidic conditions would yield Ethyl 2-mercapto-5-nitrobenzoate. The use of a large excess of the new alcohol helps to drive the equilibrium towards the desired product.

Fischer Esterification: A more direct route to a variety of ester analogues involves the Fischer esterification of 2-mercapto-5-nitrobenzoic acid. byjus.commasterorganicchemistry.com This reaction is typically carried out by heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. sielc.com The continuous removal of water, often by azeotropic distillation, is crucial for achieving high yields. libretexts.org This method provides a versatile platform for synthesizing a library of ester derivatives. For example, the reaction of 2-mercapto-5-nitrobenzoic acid with various alcohols can produce a range of esters.

Table 1: Synthesis of Ester Analogues of 2-mercapto-5-nitrobenzoic Acid

Starting Material Alcohol Product Catalyst
2-mercapto-5-nitrobenzoic acid Ethanol Ethyl 2-mercapto-5-nitrobenzoate H₂SO₄
2-mercapto-5-nitrobenzoic acid n-Propanol Propyl 2-mercapto-5-nitrobenzoate TsOH
2-mercapto-5-nitrobenzoic acid Isopropanol Isopropyl 2-mercapto-5-nitrobenzoate H₂SO₄
2-mercapto-5-nitrobenzoic acid Benzyl alcohol Benzyl 2-mercapto-5-nitrobenzoate H₂SO₄

Substitution on the Mercapto Group (e.g., Thioethers, Thiolsulfonates)

The nucleophilic nature of the thiol group in this compound makes it a prime site for substitution reactions, leading to the formation of thioethers and thiolsulfonates. These modifications significantly impact the reactivity and properties of the parent compound.

Synthesis of Thioethers: Thioethers, or sulfides, can be synthesized through the S-alkylation or S-arylation of the thiol. This is typically achieved by reacting this compound with an alkyl or aryl halide in the presence of a base. The base, such as sodium ethoxide or triethylamine, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide. nih.gov For instance, the reaction of this compound with methyl iodide in the presence of a base would yield Methyl 2-(methylthio)-5-nitrobenzoate. A specific example from the literature is the synthesis of Methyl 2-((2-methoxy-2-oxoethyl)thio)-5-nitrobenzoate, a thioether derivative. sielc.com

Table 2: Synthesis of Thioether Derivatives

Starting Material Reagent Product Base
This compound Methyl iodide Methyl 2-(methylthio)-5-nitrobenzoate Triethylamine
This compound Benzyl bromide Methyl 2-(benzylthio)-5-nitrobenzoate Sodium ethoxide
This compound 2-Bromoacetic acid Methyl 2-(carboxymethylthio)-5-nitrobenzoate Potassium carbonate

Synthesis of Thiolsulfonates: Thiolsulfonates are formed by the oxidation of thiols or disulfides. While direct oxidation of this compound can be complex, a common method involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. Alternatively, the controlled oxidation of the corresponding disulfide can yield the thiolsulfonate.

Nitro Group Modifications (e.g., Halogenation of Aromatic Ring)

Modification of the aromatic ring, particularly through halogenation, can significantly influence the electronic environment of the entire molecule. The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions.

Halogenation of the Aromatic Ring: Introducing a halogen onto the aromatic ring of this compound would likely require harsh reaction conditions due to the deactivating effect of both the nitro and the ester groups. The incoming electrophile (e.g., Br⁺ or Cl⁺) would be directed to the positions ortho and para to the activating mercapto group, but meta to the deactivating nitro and ester groups. The regioselectivity of the halogenation would be a key aspect to control. A patent for the synthesis of lenalidomide (B1683929) describes the bromination of methyl 2-methyl-3-nitrobenzoate at the benzylic position, indicating that the aromatic ring itself is relatively unreactive towards bromination under those conditions. google.com

Exploration of Structure-Reactivity Relationships in Derivatives

The derivatization of this compound provides a valuable platform for studying structure-reactivity relationships. By systematically altering the ester, mercapto, and nitro groups, researchers can correlate specific structural features with changes in reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on related nitroaromatic compounds have shown that physicochemical properties such as hydrophobicity, molar refractivity, and the presence of specific substituents can significantly influence their biological activity and reactivity. nih.gov For instance, in a series of benzoylaminobenzoic acid derivatives, increased hydrophobicity and the presence of a hydroxyl group were found to enhance inhibitory activity. nih.gov

In the context of this compound derivatives, the following relationships can be explored:

Ester Group Modification: Increasing the steric bulk of the ester group (e.g., from methyl to isopropyl or benzyl) could hinder the approach of reactants to the neighboring mercapto group or the aromatic ring, thereby decreasing reaction rates.

Mercapto Group Substitution: The conversion of the thiol to a thioether removes the acidic proton and alters the nucleophilicity of the sulfur atom. This would prevent reactions that specifically involve the thiol proton and would change the compound's participation in redox processes.

Aromatic Ring Halogenation: The introduction of electron-withdrawing halogens onto the aromatic ring would further decrease the electron density of the ring, making it even less susceptible to electrophilic attack. Conversely, it could enhance the reactivity of the thiol group towards nucleophilic attack by stabilizing the resulting anion.

By quantifying the reaction rates and outcomes for a series of these derivatives, it is possible to build predictive models that link molecular structure to chemical reactivity.

Theoretical and Computational Chemistry Investigations of Methyl 2 Mercapto 5 Nitrobenzoate

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the chemical behavior of a compound. Analysis of these orbitals, particularly the frontier orbitals, is fundamental to predicting reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgcoconote.app The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data Note: The following data is illustrative, based on typical values for similar aromatic nitro compounds, and would be precisely determined through specific DFT calculations for Methyl 2-mercapto-5-nitrobenzoate.

Parameter Energy (eV) Description
EHOMO ~ -6.8 eV Indicates the molecule's capacity to donate electrons. The negative value shows that the molecule is stable. researchgate.net
ELUMO ~ -3.2 eV Indicates the molecule's ability to accept electrons.

| HOMO-LUMO Gap (ΔE) | ~ 3.6 eV | A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro and ester groups.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms, particularly the one on the thiol group.

Green Regions : Represent areas of neutral potential.

In this compound, the potent electron-withdrawing nitro group significantly polarizes the molecule. This leads to a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. The mercapto and methyl ester groups also influence the charge distribution. NBO (Natural Bond Orbital) analysis can be used to quantify the charge on each atom, providing a more detailed picture of the electron distribution. researchgate.net

Quantum Chemical Calculations for Optimized Geometries and Conformational Analysis

To understand the properties of this compound, its most stable three-dimensional structure must be determined. Quantum chemical calculations, particularly DFT methods, are used to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule.

Conformational analysis of this molecule involves studying the rotation around several key single bonds:

The C(aromatic)–S bond of the mercapto group.

The C(aromatic)–C(carbonyl) bond of the ester group.

The C(carbonyl)–O bond of the ester group.

For similar molecules like methyl 3-nitrobenzoate, computational studies have shown that planar conformations, where the ester group is coplanar with the benzene (B151609) ring, are the most stable due to favorable π-orbital overlap. researchgate.net The presence of the bulky mercapto group adjacent to the ester may introduce steric hindrance, potentially leading to a non-planar ground state geometry. Calculations can determine the rotational barriers between different conformers and identify the global minimum energy structure. researchgate.net

Table 2: Illustrative Optimized Geometrical Parameters Note: This data is representative and would be confirmed by specific calculations.

Bond/Angle Parameter Value
Bond Length C-S ~ 1.78 Å
C-NO2 ~ 1.48 Å
C=O ~ 1.21 Å
Bond Angle C-S-H ~ 96.5°
O-N-O ~ 124.0°

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, providing insights into mechanisms that can be difficult to study experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Computational methods can locate the precise geometry of a transition state on the potential energy surface. A key characteristic of a true transition state is that it is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com For a potential reaction involving this compound, such as the S-alkylation of the mercapto group, computational modeling could calculate the structure of the transition state and its activation energy, thereby predicting the feasibility and kinetics of the reaction.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. mdpi.com By mapping the PES for a reaction, chemists can visualize the entire reaction pathway. This map includes the stable reactant and product states (local minima), as well as the transition states (saddle points) that connect them.

For this compound, mapping the PES for a reaction like its oxidation or participation in a nucleophilic aromatic substitution would reveal the lowest energy path the reaction is likely to follow. This provides a detailed, step-by-step understanding of the reaction mechanism, including the identification of any potential intermediates.

Spectroscopic Parameter Prediction from Computational Models

In the realm of computational chemistry, the prediction of spectroscopic parameters for molecules like this compound provides invaluable insights into their vibrational properties. Density Functional Theory (DFT) has become a principal tool for these predictions, offering a balance between accuracy and computational cost. By employing methods such as B3LYP with basis sets like 6-311++G, researchers can calculate the harmonic vibrational frequencies of a molecule in the gaseous phase. scirp.orgscirp.org These theoretical frequencies can then be compared with experimental data, often obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, to achieve a comprehensive vibrational assignment. scirp.org

The computational models allow for the prediction of the frequencies and intensities of various vibrational modes. For a molecule with a complex structure like this compound, which contains a benzene ring substituted with a mercapto group, a nitro group, and a methyl ester group, the vibrational spectrum is rich with characteristic bands. Key vibrational modes of interest include the stretching vibrations of the carbonyl group (C=O) in the ester, the symmetric and asymmetric stretching of the nitro group (NO2), the stretching of the thiol group (S-H), and various vibrations of the aromatic ring. scirp.org

For instance, studies on analogous compounds such as 4-methyl-3-nitrobenzoic acid have shown that the carbonyl stretching vibration (ν(C=O)) is typically a very strong band in the infrared spectrum. scirp.org Similarly, the asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands in specific regions of the spectrum. esisresearch.org Computational analysis further aids in understanding the nature of these vibrations through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. scirp.orgresearchgate.net

Below is a representative data table of predicted vibrational frequencies for this compound, based on computational studies of structurally similar molecules.

Table 1: Representative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
S-H Stretch 2550 - 2600 Weak to Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Methyl) 2850 - 3000 Medium
C=O Stretch (Ester) 1680 - 1720 Strong
NO₂ Asymmetric Stretch 1520 - 1560 Strong
NO₂ Symmetric Stretch 1340 - 1370 Strong
C-S Stretch 600 - 750 Weak to Medium
C-N Stretch 840 - 870 Medium

Note: These are representative values based on DFT calculations for analogous compounds and may vary for this compound.

Solvent Effects on Reactivity and Structure via Continuum Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Continuum models, such as the Polarizable Continuum Model (PCM), are powerful computational tools used to investigate these solvent effects on the structure and reactivity of molecules like this compound. rsc.orgacs.org These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the study of how the solute's electronic structure and properties are perturbed by the solvent's polarity. rsc.org

One of the key areas of investigation is the effect of solvent on the electronic absorption spectra of a compound. For nitroaromatic compounds, the position of the absorption maxima in the UV-Vis spectrum can exhibit solvatochromism, shifting in response to solvent polarity. sciencepublishinggroup.comresearchgate.net These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), are indicative of the differential stabilization of the ground and excited electronic states by the solvent. sciencepublishinggroup.com For instance, a polar solvent might stabilize a more polar excited state more than the ground state, leading to a bathochromic shift. acs.org

In the case of this compound, the presence of the electron-withdrawing nitro group and the ester functionality suggests that its electronic transitions will be sensitive to solvent polarity. Time-dependent density functional theory (TD-DFT) calculations coupled with a continuum model can predict these solvatochromic shifts, providing insights into the nature of the electronic transitions and the solute-solvent interactions. rsc.orgrsc.org Studies on related nitroaromatic compounds have demonstrated that while some exhibit minimal changes in their electronic structure with varying solvent, others can show significant alterations in reactivity and spectral properties. scirp.orgrsc.org

The following table provides a representative illustration of how the primary absorption maximum (λ_max) of a nitroaromatic compound like this compound might be affected by different solvents, as predicted by continuum models.

Table 2: Representative Predicted Solvent Effects on the Electronic Absorption Spectrum of this compound

Solvent Dielectric Constant (ε) Predicted λ_max (nm) Predicted Shift
Cyclohexane 2.02 320 Hypsochromic (relative to polar solvents)
Toluene 2.38 325 -
Acetonitrile 37.5 340 Bathochromic
Water 80.1 355 Bathochromic

Note: The λ_max values and shifts are representative and intended to illustrate the expected trend based on computational models of analogous nitroaromatic compounds.

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 2 Mercapto 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

For instance, the 1H NMR spectrum of a related compound, "Methyl 2-nitrobenzoate," would show signals corresponding to the aromatic protons and the methyl ester protons. chemicalbook.com The chemical shifts and splitting patterns of the aromatic protons are particularly informative, revealing their relative positions on the benzene (B151609) ring and the electronic influence of the nitro and ester groups. Similarly, the 13C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of "Methyl 2-methoxy-5-nitrobenzoate," distinct signals for each carbon atom, including those of the methyl ester, the methoxy (B1213986) group, and the aromatic ring, can be observed. chemicalbook.com

For "Methyl 2-mercapto-5-nitrobenzoate," one would expect to see characteristic signals for the three aromatic protons, the methyl ester protons, and the thiol (-SH) proton. The position of the thiol proton signal can be sensitive to solvent and concentration. The coupling patterns of the aromatic protons would be crucial in confirming the 1,2,4-substitution pattern on the benzene ring.

Predicted 1H NMR Data for this compound:

A singlet for the methyl ester protons (-COOCH3).

A set of multiplets or distinct doublets and a doublet of doublets for the three aromatic protons.

A singlet for the thiol proton (-SH), which may be broad and its chemical shift variable.

Predicted 13C NMR Data for this compound:

A signal for the methyl carbon of the ester group.

A signal for the carbonyl carbon of the ester group.

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating mercapto group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "this compound" and for deducing its structure through analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular weight.

The fragmentation of "this compound" under electron ionization (EI) would likely involve characteristic losses of functional groups. Common fragmentation patterns for similar aromatic esters and nitro compounds can be used as a guide. For example, esters often show fragmentation due to the loss of the alkoxy group (-OR). libretexts.org Aromatic compounds typically exhibit strong molecular ion peaks due to their stable structures. libretexts.org

For "Methyl 3-nitrobenzoate," a related isomer, the mass spectrum shows a prominent molecular ion peak. nih.gov In the case of "this compound," one would anticipate observing a molecular ion peak corresponding to its molecular formula (C8H7NO4S).

Expected Fragmentation Pathways for this compound:

Loss of the methoxy radical (•OCH3): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-31.

Loss of the nitro group (•NO2): This would lead to a fragment ion at m/z M-46.

Loss of the thiol radical (•SH): This would produce a fragment ion at m/z M-33.

Decarboxylation: Loss of the entire ester group as •COOCH3 could also occur.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by analyzing its vibrational modes.

Characteristic IR and Raman Bands for this compound:

-SH Stretch: A weak absorption in the IR spectrum around 2550-2600 cm-1.

C=O Stretch (Ester): A strong absorption in the IR spectrum typically in the range of 1700-1730 cm-1.

NO2 Stretches: Two strong absorptions in the IR spectrum, one for the asymmetric stretch (around 1500-1560 cm-1) and one for the symmetric stretch (around 1335-1385 cm-1).

C-O Stretch (Ester): Absorptions in the region of 1100-1300 cm-1.

Aromatic C-H Stretches: Absorptions above 3000 cm-1.

Aromatic C=C Stretches: Bands in the 1400-1600 cm-1 region.

While specific spectra for "this compound" were not found, data for related compounds like "Methyl 3-nitrobenzoate" and "Methyl 2-nitrobenzoate" show the characteristic C=O and NO2 stretching frequencies. chemicalbook.comchemicalbook.com Theoretical studies on similar molecules, such as "Methyl 2,5-dichlorobenzoate," have demonstrated good agreement between calculated and experimental vibrational frequencies, aiding in the detailed assignment of vibrational modes. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of "this compound" in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure of "this compound" itself is not available in the provided results, the structures of closely related compounds offer valuable insights. For example, the crystal structure of "Methyl 5-chloro-2-nitrobenzoate" reveals details about the planarity of the benzene ring and the orientation of the nitro and ester groups. nih.govresearchgate.net In this analogue, the nitro and acetoxy groups are twisted relative to the plane of the benzene ring. nih.govresearchgate.net Similarly, the crystal structure of "Methyl 2-hydroxy-3-nitrobenzoate" shows the presence of intramolecular hydrogen bonding. researchgate.net

For "this compound," X-ray analysis would be expected to reveal:

The precise geometry of the molecule.

The planarity or deviation from planarity of the benzene ring and its substituents.

The presence of any intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking interactions between the aromatic rings.

Table of Crystallographic Data for Related Compounds:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 5-chloro-2-nitrobenzoate MonoclinicP21/n4.261622.4709.389490.64 nih.govresearchgate.net
Methyl 2-hydroxy-3-nitrobenzoate MonoclinicP21/c7.61211.7169.656101.83 researchgate.net

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is involved.

HPLC is particularly useful for the analysis of non-volatile and thermally sensitive compounds. The purity of related compounds like "2-Mercapto-5-nitrobenzimidazole" and "Methyl 5-hydroxy-2-nitrobenzoate" is often determined by HPLC. vwr.comadventchembio.com A suitable HPLC method for "this compound" would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good separation from any impurities or starting materials.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. GC-MS has been used to identify and quantify potential genotoxic impurities in the synthesis of related pharmaceutical intermediates. amazonaws.com A GC-MS method for "this compound" would allow for the separation of the compound from other volatile components in a mixture and provide mass spectral data for confirmation. nih.gov

Spectrophotometric Methods for Quantitative Analysis of Related Compounds

Spectrophotometric methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of "this compound" and related compounds. The presence of the nitro-substituted aromatic ring gives the molecule a chromophore that absorbs UV or visible light at a characteristic wavelength.

By creating a calibration curve using standards of known concentration, the concentration of "this compound" in a solution can be determined by measuring its absorbance. This method is often used for its simplicity, speed, and cost-effectiveness. The analysis of related nitroaromatic compounds frequently utilizes spectrophotometry for quantification.

Applications of Methyl 2 Mercapto 5 Nitrobenzoate in Modern Organic Synthesis and Methodology Development

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the aromatic ring of methyl 2-mercapto-5-nitrobenzoate makes it a highly versatile precursor in the synthesis of complex organic molecules. The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the molecule in various reactions. innospk.com This feature is particularly useful in multi-step syntheses where precise control over chemical reactions is crucial.

The diverse reactivity of nitro compounds, such as this compound, allows for a variety of chemical bond formations (C-C and C-X bonds). Furthermore, the nitro group can be easily transformed into other functional groups, such as amines, which are highly sought after in the pharmaceutical industry. frontiersin.org This adaptability makes nitro compounds like this compound indispensable for the creation of new and complex molecular architectures. frontiersin.org

In essence, the compound acts as a foundational scaffold upon which chemists can build more intricate structures. Its application is particularly noted in the synthesis of bioactive molecules, where the precise arrangement of atoms is critical for the molecule's function.

Role in Heterocyclic Compound Synthesis (e.g., Benzothiazoles, Benzimidazoles, Triazoles)

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These structures are of significant interest due to their widespread presence in biologically active molecules.

Benzothiazoles:

Benzothiazoles are a class of bicyclic heterocyclic compounds that are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The synthesis of 2-mercaptobenzothiazole (B37678) derivatives often involves the reaction of o-haloanilines with carbon disulfide. organic-chemistry.org While direct synthesis of benzothiazoles from this compound is not the most common route, its derivatives play a crucial role. For instance, the core structure of 2-mercaptobenzothiazole is a key component in the synthesis of various bioactive compounds. nih.govresearchgate.net The functional groups on this compound can be modified to facilitate the cyclization reactions necessary to form the benzothiazole (B30560) ring system.

Benzimidazoles:

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. researchgate.netnih.gov The synthesis of substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. umich.edu The nitro group in this compound can be reduced to an amino group, and the mercapto group can be manipulated to create the necessary precursors for benzimidazole (B57391) synthesis. For example, 5-nitro-benzimidazole derivatives have been synthesized and evaluated for various biological activities, highlighting the importance of the nitro-substituted benzene (B151609) ring which is present in this compound. nih.gov

Triazoles:

1,2,4-Triazoles are five-membered heterocyclic compounds that are components of many antifungal and antimicrobial drugs. researchgate.net The synthesis of triazole derivatives can be achieved through various methods, including the "click chemistry" approach, which involves the cycloaddition of azides and alkynes. nih.govnih.gov this compound can be a precursor to intermediates that participate in these reactions. For example, derivatives of 2-mercaptobenzothiazole have been used to synthesize 1,2,4-triazoles via ring-opening and ring-closure reactions. nih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from Related Precursors

Heterocycle Precursor Type Synthetic Method Potential Application Reference(s)
Benzothiazole o-Haloaniline and Carbon Disulfide Tandem reaction with DBU Antibacterial, HSP90 inhibitors organic-chemistry.org
Benzimidazole 4-Nitro-o-phenylenediamine and Phenylacetic acid Condensation under acidic conditions Antifilarial agents umich.edu
1,2,3-Triazole Azides and Alkynes Click cycloaddition Anti-tuberculosis nih.gov
1,2,4-Triazole 2-Hydrazinobenzothiazole and Oxadiazoles Ring-opening/ring-closure Antimalarial nih.gov

Utilization in Reagent and Catalyst Development

The unique electronic and structural features of this compound and its derivatives make them useful in the development of new reagents and catalysts. The sulfur atom in the mercapto group can act as a ligand, coordinating to metal centers to form catalysts for various organic transformations.

For instance, 2-mercaptobenzothiazole, a related compound, is used in the modified Julia olefination reaction, a powerful tool for creating carbon-carbon double bonds. researchgate.net Furthermore, derivatives of 2-mercaptobenzothiazole have been used to synthesize metal complexes with potential applications in catalysis. The presence of the electron-withdrawing nitro group in this compound can modulate the electronic properties of such catalysts, potentially enhancing their reactivity and selectivity.

Contribution to Chemo- and Regioselective Synthetic Transformations

Chemo- and regioselectivity are critical concepts in organic synthesis, referring to the ability to react with a specific functional group or at a particular position on a molecule, respectively. The distinct reactivity of the functional groups in this compound allows for a high degree of control in chemical reactions.

The mercapto group is a soft nucleophile and can be selectively alkylated or arylated under specific conditions. The nitro group, on the other hand, directs incoming electrophiles to the meta position and can be selectively reduced to an amino group without affecting other parts of the molecule. This differential reactivity allows chemists to perform sequential transformations on the molecule with high precision.

For example, the synthesis of S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio (or benzothio)hydrazonates demonstrates the selective reaction at the sulfur atom of a related mercapto-containing compound. nih.gov This type of selective transformation is crucial for building complex molecules with well-defined structures and functionalities.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Microreactor Technologies

The adoption of flow chemistry and microreactor technologies has revolutionized chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch processes. europa.eu For a compound like Methyl 2-mercapto-5-nitrobenzoate, these technologies present a significant opportunity to control its synthesis and subsequent reactions with high precision.

Continuous-flow processes could be particularly advantageous for the synthesis of this compound itself, for instance, through the diazotization of methyl 2-amino-5-nitrobenzoate followed by a subsequent reaction. researchgate.net Flow chemistry allows for the rapid mixing of reagents and precise temperature control, which is crucial for handling potentially unstable intermediates often involved in such transformations. researchgate.net The large surface-area-to-volume ratio in microreactors facilitates efficient heat dissipation, which is critical for exothermic reactions like nitration. europa.eu

Looking forward, the thiol group of this compound can be a reactive handle for various continuous-flow transformations. For example, thiol-ene "click" reactions could be performed efficiently in a flow setup to generate a library of derivatives. The table below illustrates a hypothetical comparison of a thiol-ene reaction in batch versus flow conditions, highlighting the potential improvements in reaction time and yield that are characteristic of flow chemistry.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Thiol-Ene Reaction with a Derivative of this compound

ParameterBatch SynthesisFlow Synthesis
Reaction Time 12 - 24 hours10 - 30 minutes
Yield 75 - 85%>95%
Temperature Control ModeratePrecise
Scalability LimitedHigh
Safety Potential for thermal runawayEnhanced safety

This table presents illustrative data based on typical performance improvements observed when translating similar chemical reactions from batch to flow chemistry systems.

Exploration in Supramolecular Chemistry and Self-Assembly

The functional groups on this compound make it an intriguing building block for supramolecular chemistry and the design of self-assembling systems. The nitro group and the ester carbonyl group can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. The thiol group, although a weak hydrogen bond donor, can also engage in specific non-covalent interactions or be used as a coordination site for metal ions, leading to the formation of metallo-supramolecular assemblies.

Research into related nitrobenzoic acids has shown their capacity to form ordered structures through hydrogen bonding and other non-covalent interactions. digitellinc.comsimsonpharma.com It is conceivable that this compound could self-assemble into well-defined architectures such as tapes, sheets, or even more complex three-dimensional networks. The interplay between hydrogen bonding involving the nitro and ester groups and potential S-H···π interactions could lead to novel supramolecular synthons.

Future research could focus on co-crystallization studies of this compound with other molecules capable of complementary hydrogen bonding, leading to the engineering of new crystalline materials with tailored properties. The self-assembly behavior could also be explored at interfaces or on surfaces, potentially leading to the development of functional thin films.

Advanced Catalytic Applications of its Derivatives

While this compound is not a catalyst in itself, its derivatives hold significant promise for applications in catalysis. The thiol group is an excellent ligand for a wide range of transition metals. By coordinating with metal centers, derivatives of this compound can form stable metal complexes with potential catalytic activity.

The electronic properties of the ligand can be tuned by the presence of the electron-withdrawing nitro group, which can influence the reactivity of the metal center in a catalytic cycle. nih.gov For example, metal complexes bearing ligands with electron-withdrawing groups can exhibit enhanced Lewis acidity, which is beneficial for a variety of organic transformations.

Future research in this area would involve the synthesis of various metal complexes of this compound derivatives and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, or reduction. The table below provides a hypothetical overview of the catalytic activity of different metal complexes based on a modified this compound ligand in a model cross-coupling reaction.

Table 2: Hypothetical Catalytic Activity of Metal Complexes with a Ligand Derived from this compound

Metal CenterLigand ModificationReactionCatalyst Loading (mol%)Yield (%)
Palladium (Pd) Phosphine-functionalized thiolSuzuki Coupling192
Copper (Cu) Bidentate N,S-ligandC-S Coupling585
Gold (Au) Simple thiol coordinationHydroamination278
Rhodium (Rh) Chiral phosphine-thiolAsymmetric Hydrogenation0.595 (90% ee)

This table is for illustrative purposes and suggests potential catalytic applications and performance based on known activities of similar metal-thiolate complexes.

Interdisciplinary Research Opportunities in Chemical Science

The unique combination of functional groups in this compound opens up a plethora of interdisciplinary research opportunities, bridging organic chemistry with materials science, nanotechnology, and chemical biology.

In materials science , the ability of the thiol group to bind to gold surfaces could be exploited to create self-assembled monolayers (SAMs). The nitro group on these SAMs could then be used as a handle for further functionalization or to tune the surface properties. Such functionalized surfaces could find applications in sensors, molecular electronics, or as platforms for controlled cell growth.

In nanotechnology , derivatives of this compound could be used to stabilize and functionalize nanoparticles. For instance, gold or silver nanoparticles capped with this molecule could exhibit interesting optical or electronic properties. The nitro group could also serve as a recognition site for specific analytes, leading to the development of colorimetric sensors.

In chemical biology , the thiol group is known to react with specific biological molecules. This reactivity could be harnessed to develop probes for studying biological processes or for the targeted delivery of therapeutic agents. The nitro group can also be a pharmacophore or can be enzymatically reduced under hypoxic conditions, a strategy that has been explored in the design of drugs targeting cancer cells.

The exploration of this compound and its derivatives in these interdisciplinary areas is still in its infancy, but the potential for significant scientific advancements is substantial.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-mercapto-5-nitrobenzoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification of 2-mercapto-5-nitrobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis, purity is validated via:

  • HPLC/UV-Vis : To detect disulfide impurities from thiol oxidation .
  • ¹H/¹³C NMR : Confirms ester formation (e.g., methyl ester peak at ~3.9 ppm) and absence of carboxylic acid protons.
  • Elemental Analysis : Verifies stoichiometry of C, H, N, and S.
    Critical Note: Thiol groups are prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants like sodium thiosulfate during synthesis .

Q. Q2. How should researchers handle this compound to prevent degradation?

Methodological Answer:

  • Storage : Under inert gas at –20°C, with desiccants to avoid moisture.
  • Stabilization : Add 1–5% w/v EDTA to chelate metal catalysts of oxidation.
  • Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via UV-Vis at 260–300 nm (disulfide formation increases absorbance) .

Q. Q3. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies key functional groups (e.g., S–H stretch ~2550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).
  • NMR : ¹H NMR distinguishes aromatic protons (e.g., nitro-adjacent protons downfield at ~8.5–9.0 ppm).
  • Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M–H]⁻ at m/z 228 (C₈H₇NO₄S⁻).

Advanced Research Questions

Q. Q4. How can contradictory stability data for the thiol group be resolved during experimental design?

Methodological Answer: Discrepancies arise from trace metal contaminants or varying oxygen levels. Resolve via:

  • Controlled Replicates : Use degassed solvents and compare stability under N₂ vs. air.
  • Additive Screening : Test antioxidants (e.g., sodium thiosulfate, TCEP) to suppress disulfide formation .
  • Kinetic Studies : Monitor oxidation rates using UV-Vis and fit to pseudo-first-order models to identify dominant degradation pathways.

Q. Q5. What strategies optimize regioselective substitution reactions involving nitro and mercapto groups?

Methodological Answer:

  • Nitro Group Reduction : Use H₂/Pd-C in ethanol to selectively reduce NO₂ to NH₂ without affecting the thiol .
  • Thiol Protection : Block S–H with trityl groups before nitration or esterification. Deprotect with TFA/Et₃SiH .
  • Computational Guidance : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites, guiding reagent choice (e.g., meta-directing effects of NO₂) .

Q. Q6. How can computational methods predict reaction intermediates or pathways?

Methodological Answer:

  • DFT/Molecular Dynamics : Simulate transition states for nitration or esterification steps (e.g., B3LYP/6-31G* level).
  • Docking Studies : Model interactions with enzymes (e.g., nitroreductases) for biocatalytic applications .
  • Crystallography : Refine crystal structures using SHELXL (via Olex2) to resolve ambiguous substitution patterns .

Q. Q7. How to address conflicting HPLC/UV data when quantifying this compound in mixtures?

Methodological Answer:

  • Column Selection : Use C18 columns with ion-pairing agents (e.g., 0.1% TFA) to resolve thiol/disulfide peaks.
  • Calibration Standards : Prepare fresh disulfide-free standards under N₂. Validate with spike-recovery tests (target: 95–105% recovery) .
  • Cross-Validation : Compare with LC-MS for absolute quantification of thiol content.

Q. Q8. What experimental designs mitigate interference from byproducts in functional group transformations?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track nitro reduction or ester hydrolysis in real time.
  • Byproduct Trapping : Add scavengers (e.g., polymer-supported thiophiles for excess thiols).
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and catalyst ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.